ethyl 2-[4-(4-{[5-(ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[4-(4-{[5-(ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate is a complex organic compound featuring a thiazole ring system. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as ethoxycarbonyl and phenyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(4-{[5-(ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactionsCommon reagents used in these steps include ethyl chloroformate, phenyl isothiocyanate, and appropriate catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The scalability of the process is crucial for commercial applications, ensuring consistent quality and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(4-{[5-(ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Ethyl 2-[4-(4-{[5-(ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Industry: :
Properties
IUPAC Name |
ethyl 2-[[4-[4-[(5-ethoxycarbonyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30N4O7S2/c1-3-47-35(45)31-29(23-11-7-5-8-12-23)39-37(50-31)41-33(43)25-15-19-27(20-16-25)49-28-21-17-26(18-22-28)34(44)42-38-40-30(24-13-9-6-10-14-24)32(51-38)36(46)48-4-2/h5-22H,3-4H2,1-2H3,(H,39,41,43)(H,40,42,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEMKNGEHZKHDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=NC(=C(S4)C(=O)OCC)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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